Kinase Inhibition Potency of the Imidazo[1,2-b][1,2,4]triazine Scaffold – PI3Kα IC₅₀ as Class-Level Benchmark
No direct IC₅₀ data are publicly available for 3‑methyl‑2,6‑diphenylimidazo[1,2‑b][1,2,4]triazine against any isolated kinase. However, the core imidazo[1,2‑b][1,2,4]triazine scaffold has demonstrated potent PI3Kα enzymatic inhibition: a recent series of imidazo[1,2‑b]triazine‑based pyrimidine derivatives exhibited IC₅₀ values against PI3Kα in the range of 1.55–53.29 nM, with the most potent compound (5a) achieving an IC₅₀ of 1.55 nM, surpassing the reference compound ZSTK‑474 (IC₅₀ range 3.26‑24.77 nM) [1]. This establishes the scaffold’s capacity for sub‑nanomolar kinase engagement and provides a quantitative rationale for procuring 3‑methyl‑2,6‑diphenyl‑substituted representatives for comparative SAR profiling within kinase inhibitor programs. [Class‑level inference]
| Evidence Dimension | PI3Kα enzymatic IC₅₀ |
|---|---|
| Target Compound Data | No individual data available; scaffold representative 5a gave IC₅₀ = 1.55 nM |
| Comparator Or Baseline | ZSTK‑474 (pan‑PI3K inhibitor): IC₅₀ range 3.26–24.77 nM; additional derivatives 5b‑c gave IC₅₀ values up to 53.29 nM |
| Quantified Difference | Scaffold‑best IC₅₀ is ~2‑ to 16‑fold lower than ZSTK‑474 range, depending on the comparator point selected |
| Conditions | PI3Kα enzymatic assay (PDB: 7K6O); in‑vitro kinase inhibition measured via ADP‑Glo™ or similar luminescence method |
Why This Matters
Procurement teams evaluating imidazo[1,2‑b][1,2,4]triazine building blocks for kinase programs can use this class‑level potency benchmark to justify investment in the 3‑methyl‑2,6‑diphenyl variant as a rational SAR probe, given the scaffold’s validated sub‑nanomolar PI3Kα engagement.
- [1] Raghu, M.S.; et al. Synthesis, cytotoxicity, molecular docking, DFT analysis and ADMET studies of imidazo[1,2‑b][1,2,4]triazine based pyrimidine derivatives as PI3Kα selective inhibitors. J. Mol. Struct. 2025, 1322, 140350. DOI:10.1016/j.molstruc.2025.140350. View Source
